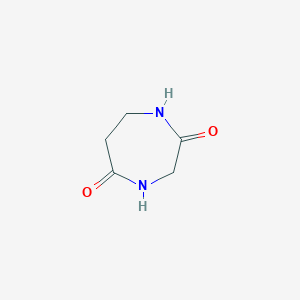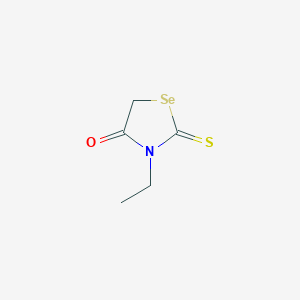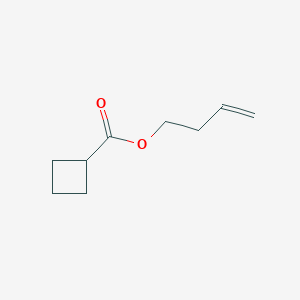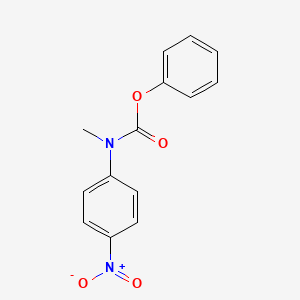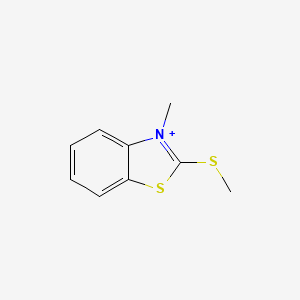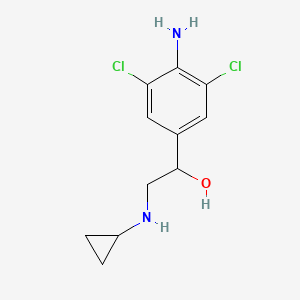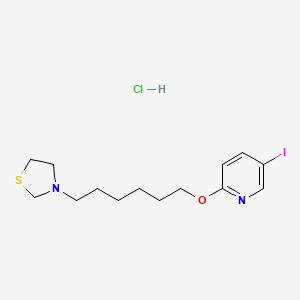
Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride typically involves the reaction of 5-iodo-2-pyridinol with a suitable thiazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom and the pyridyloxy group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Thiazolidine, 3-(6-(5-iodo-2-pyridyloxy)hexyl)-, hydrochloride can be compared with other similar compounds, such as:
Thiazolidine, 3-(5-(5-iodo-2-pyridyl)thiopentyl)-, hydrochloride: This compound has a similar structure but differs in the length and composition of the alkyl chain.
2-[ω-(3-thiazolidinyl)alkoxy]pyridine compounds: These compounds share the thiazolidine and pyridine moieties but may have different substituents at various positions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
40771-34-4 |
|---|---|
Fórmula molecular |
C14H22ClIN2OS |
Peso molecular |
428.8 g/mol |
Nombre IUPAC |
3-[6-(5-iodopyridin-2-yl)oxyhexyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H21IN2OS.ClH/c15-13-5-6-14(16-11-13)18-9-4-2-1-3-7-17-8-10-19-12-17;/h5-6,11H,1-4,7-10,12H2;1H |
Clave InChI |
IKLQOPICWGDGGF-UHFFFAOYSA-N |
SMILES canónico |
C1CSCN1CCCCCCOC2=NC=C(C=C2)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


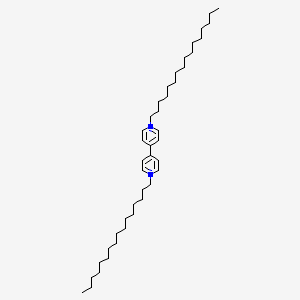

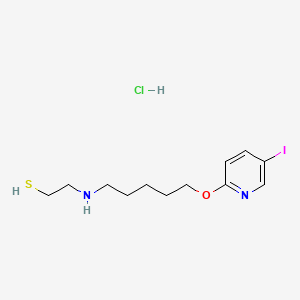
![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
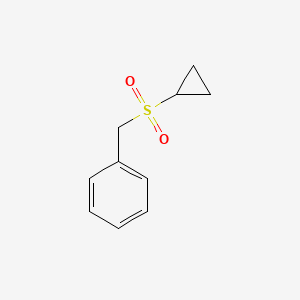
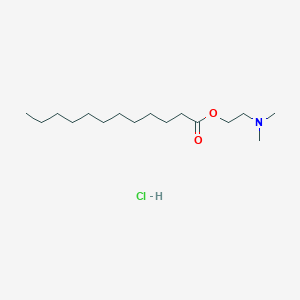
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
